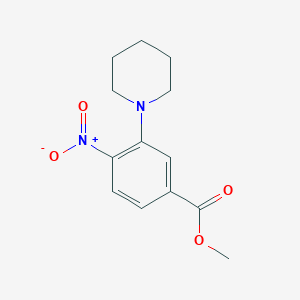

Methyl 4-nitro-3-(piperidin-1-yl)benzoate

CAS No.: 1272756-51-0

Cat. No.: VC2827787

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1272756-51-0 |

|---|---|

| Molecular Formula | C13H16N2O4 |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | methyl 4-nitro-3-piperidin-1-ylbenzoate |

| Standard InChI | InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

| Standard InChI Key | GTVOKHKXEHXEHT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-nitro-3-(piperidin-1-yl)benzoate is an organic compound identified by the CAS Registry Number 1272756-51-0. It possesses a molecular formula of C13H16N2O4 and a calculated molecular weight of 264.28 g/mol . The compound features a benzoate core with a methyl ester group, a nitro substituent at the 4-position, and a piperidine ring attached at the 3-position of the benzene ring.

The compound is also known by alternative nomenclature such as methyl 4-nitro-3-piperidin-1-ylbenzoate and is registered in chemical databases with the identifier MFCD18651769 . The structural arrangement involves three key functional groups: the methyl ester (COOCH3), the electron-withdrawing nitro group (NO2), and the nitrogen-containing piperidine heterocycle, all connected to the benzene ring core in a specific substitution pattern.

Structural Representation

The molecular structure can be described as having a central benzene ring with three substituents in specific positions:

-

A methyl carboxylate group (COOCH3) extending from the 1-position

-

A nitro group (NO2) at the 4-position

-

A six-membered piperidine ring attached through the nitrogen atom at the 3-position

This arrangement creates an interesting electronic distribution across the molecule, with the electron-withdrawing nitro group positioned para to the ester functionality and meta to the electron-donating piperidine nitrogen.

Structural Analysis and Molecular Characteristics

While no specific crystallographic data is available for Methyl 4-nitro-3-(piperidin-1-yl)benzoate itself, insights can be drawn from the structural analysis of a related compound, Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate.

According to the crystallographic study referenced in search result , the related compound displays a dihedral angle of 39.2(1)° between the four coplanar atoms of the piperidine ring and the benzene ring . This suggests that in such structures, the piperidine ring does not lie in the same plane as the aromatic ring, which would influence the three-dimensional conformation of the molecule.

This non-planar arrangement likely affects:

-

The compound's packing in the crystal lattice

-

Its interaction with biological targets (if applicable)

-

The accessibility of the nitrogen lone pair for hydrogen bonding or coordination

| Manufacturer | Product Number | Purity | Quantity | Price (USD) | Updated Date |

|---|---|---|---|---|---|

| Matrix Scientific | 059589 | >95% | 500 mg | $262 | 2021-12-16 |

| Matrix Scientific | 059589 | >95% | 1 g | $328 | 2021-12-16 |

| Matrix Scientific | 059589 | >95% | 5 g | $747 | 2021-12-16 |

| Crysdot | CD11302149 | 97% | 5 g | $462 | 2021-12-16 |

This pricing structure, with costs ranging from $92.40 to $524 per gram (calculated from the 5g packages), indicates that Methyl 4-nitro-3-(piperidin-1-yl)benzoate is positioned as a specialty research chemical rather than a bulk industrial reagent . The price differential between suppliers and quantity points to potential variations in synthesis methodologies or purification procedures employed by different manufacturers.

With its well-defined functional groups, Methyl 4-nitro-3-(piperidin-1-yl)benzoate could serve as a reference standard for spectroscopic studies investigating:

-

The electronic effects of piperidine substituents on nitrobenzene derivatives

-

The conformational preferences of 3,4-disubstituted benzoates

-

The hydrogen-bonding capabilities of compounds containing both hydrogen-bond acceptors (nitro, ester) and potential hydrogen-bond donors (piperidine N-H if protonated)

Related Compounds and Structural Analogues

Several structurally related compounds provide context for understanding Methyl 4-nitro-3-(piperidin-1-yl)benzoate within a broader chemical family:

Direct Structural Analogues

-

3-Nitro-4-(piperidin-1-yl)benzoic acid (CAS No. 26586-26-5): The carboxylic acid analogue that would result from hydrolysis of the methyl ester group

-

Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate: A more complex analogue with additional methoxy and propoxy substituents, which has been characterized crystallographically

Broader Structural Relatives

The search results also mention compounds used in the synthesis of pharmaceutical agents such as tandutinib, erlotinib, and gefitinib . While these compounds differ significantly in structure from Methyl 4-nitro-3-(piperidin-1-yl)benzoate, they share:

-

Similar synthetic approaches involving nitration, alkylation, and amine introduction

-

Structural features including substituted aromatic rings and nitrogen-containing heterocycles

-

Potential application domains in pharmaceutical research and development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume